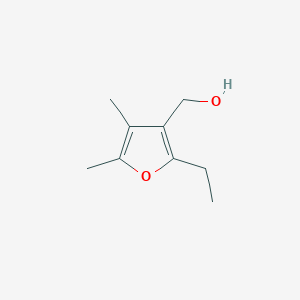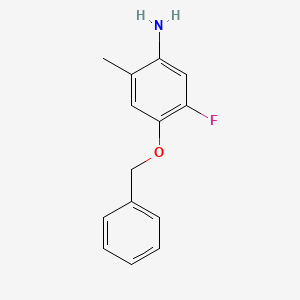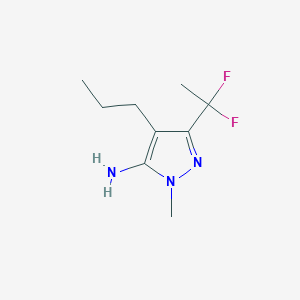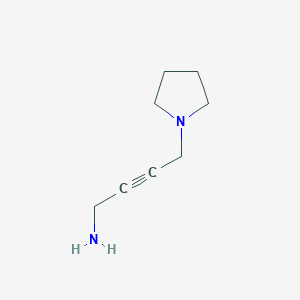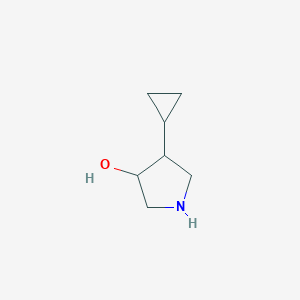
4-Cyclopropylpyrrolidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylpyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction between a primary amine and a diol catalyzed by a Cp*Ir complex can yield pyrrolidine derivatives . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency and support green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropylpyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropylpyrrolidinone derivatives, while reduction can produce cyclopropylpyrrolidine.
Aplicaciones Científicas De Investigación
4-Cyclopropylpyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropylpyrrolidin-3-OL involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the cyclopropyl group contribute to its binding affinity and selectivity towards certain proteins. Molecular docking studies have shown that pyrrolidine derivatives can interact with enzymes like Akt, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group but lacking the cyclopropyl group.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
4-Cyclopropylpyrrolidin-3-OL stands out due to the presence of both the cyclopropyl and hydroxyl groups, which enhance its biological activity and make it a versatile compound for various applications. The combination of these functional groups allows for unique interactions with molecular targets, setting it apart from other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2 |
Clave InChI |
MFOFHJLTRSFCTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


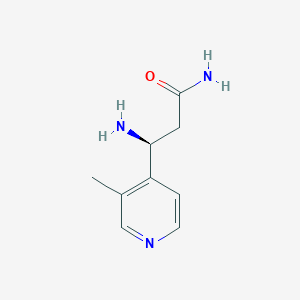
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)

![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
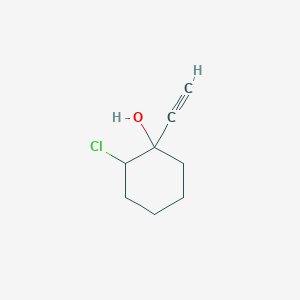
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
